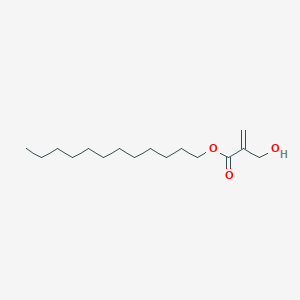
Dodecyl 2-(hydroxymethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-(hydroxymethyl)prop-2-enoate is an organic compound with the molecular formula C16H30O3. It is an ester derived from acrylic acid and dodecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 2-(hydroxymethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the appropriate temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Dodecyl 2-(carboxymethyl)prop-2-enoate.
Reduction: Dodecyl 2-(hydroxymethyl)propan-2-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dodecyl 2-(hydroxymethyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis or other transformations, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Dodecyl acrylate: Similar in structure but lacks the hydroxymethyl group.
Dodecyl methacrylate: Contains a methyl group on the alpha carbon, making it more sterically hindered.
Dodecyl 2-(hydroxymethyl)but-2-enoate: Similar structure with an additional carbon in the backbone.
Uniqueness
Dodecyl 2-(hydroxymethyl)prop-2-enoate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
301837-08-1 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
dodecyl 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h17H,2-14H2,1H3 |
InChI Key |
SWDRTSAUNXKNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















